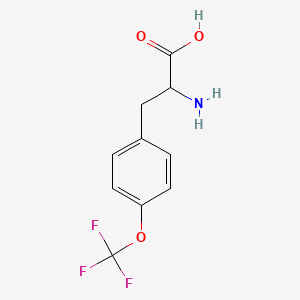

4-(Trifluoromethoxy)-DL-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXUCQCJZKJMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395511 | |

| Record name | 4-(Trifluoromethoxy)-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174732-57-1 | |

| Record name | 4-(Trifluoromethoxy)-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-(Trifluoromethoxy)-DL-phenylalanine, a fluorinated amino acid of significant interest in medicinal chemistry and drug development. The introduction of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of peptides and small molecule drugs. This document details established synthetic methodologies, including the Strecker synthesis, the Erlenmeyer-Plöchl synthesis, and a rhodanine-based approach, providing detailed experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of this compound predominantly commences from the commercially available starting material, 4-(trifluoromethoxy)benzaldehyde. Three well-established methods for the synthesis of α-amino acids from aldehydes are detailed below.

Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde.[1] The initial reaction of 4-(trifluoromethoxy)benzaldehyde with ammonia and a cyanide source yields an α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the desired amino acid.[1][2]

Experimental Protocol:

Step 1: Synthesis of 2-amino-3-(4-(trifluoromethoxy)phenyl)propanenitrile

In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is added to a solution of 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol. The mixture is stirred at room temperature, and a solution of potassium cyanide (1.2 eq) in water is added dropwise. The reaction is stirred for 12-24 hours, and the formation of the α-aminonitrile is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

The crude α-aminonitrile is then subjected to hydrolysis. This is typically achieved by refluxing with a strong acid, such as 6M hydrochloric acid, for several hours until the nitrile is fully converted to a carboxylic acid. The reaction progress can be monitored by TLC or LC-MS. After cooling, the solution is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product. The solid is collected by filtration, washed with cold water and a small amount of cold ethanol, and dried under vacuum to afford this compound.

Logical Workflow for Strecker Synthesis

Caption: Strecker synthesis workflow for this compound.

Erlenmeyer-Plöchl Synthesis (Azalactone Synthesis)

This classical method involves the condensation of an N-acylglycine (typically N-acetylglycine or hippuric acid) with 4-(trifluoromethoxy)benzaldehyde in the presence of a dehydrating agent like acetic anhydride and a weak base such as sodium acetate.[3][4] This forms an azalactone intermediate, which is subsequently hydrolyzed and reduced to the target amino acid.[3]

Experimental Protocol:

Step 1: Synthesis of 4-(4-(Trifluoromethoxy)benzylidene)-2-phenyloxazol-5(4H)-one

A mixture of 4-(trifluoromethoxy)benzaldehyde (1.0 eq), hippuric acid (1.0 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100-110°C for 2-3 hours. The progress of the reaction is monitored by TLC. After cooling to room temperature, the mixture is slowly poured into ethanol to precipitate the azalactone. The solid product is collected by filtration, washed with cold ethanol and water, and dried.

Step 2: Hydrolysis and Reduction to this compound

The crude azalactone is suspended in a solution of sodium hydroxide (e.g., 10% aqueous solution) and heated to reflux for 4-6 hours to hydrolyze the ester and open the ring. Following hydrolysis, the intermediate α,β-unsaturated N-acylamino acid is reduced. A common method is catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere. Alternatively, reduction can be achieved using sodium amalgam. After reduction, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the N-acyl amino acid. The N-acyl group is then removed by acid hydrolysis (e.g., refluxing in 6M HCl). Finally, the solution is neutralized to the isoelectric point to precipitate this compound, which is then collected by filtration, washed, and dried.

Experimental Workflow for Erlenmeyer-Plöchl Synthesis

Caption: Erlenmeyer-Plöchl synthesis workflow for this compound.

Rhodanine-Based Synthesis

This method utilizes the condensation of 4-(trifluoromethoxy)benzaldehyde with rhodanine in the presence of a base, followed by hydrolysis and reduction to yield the amino acid.[5]

Experimental Protocol:

Step 1: Condensation of 4-(Trifluoromethoxy)benzaldehyde with Rhodanine

4-(Trifluoromethoxy)benzaldehyde (1.0 eq) and rhodanine (1.0 eq) are dissolved in a suitable solvent such as glacial acetic acid, with the presence of a catalyst like anhydrous sodium acetate. The mixture is heated to reflux for several hours. The resulting benzylidene-rhodanine derivative precipitates upon cooling and can be collected by filtration.

Step 2: Hydrolysis and Reduction to this compound

The benzylidene-rhodanine intermediate is then hydrolyzed with a strong base, such as sodium hydroxide, to open the rhodanine ring and form the corresponding α-keto acid. The α-keto acid is subsequently converted to the amino acid via reductive amination. This can be achieved using ammonia and a reducing agent like sodium cyanoborohydride or through enzymatic transamination. The final product is isolated by adjusting the pH to its isoelectric point.

Signaling Pathway for Rhodanine-Based Synthesis

Caption: Rhodanine-based synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes typical yields and key characterization data for the synthesis of this compound and its intermediates. Please note that yields can vary significantly based on reaction scale and optimization.

| Synthesis Route | Intermediate | Intermediate Yield (%) | Final Product | Final Yield (%) |

| Strecker | 2-Amino-3-(4-(trifluoromethoxy)phenyl)propanenitrile | 70-85 | This compound | 50-70 |

| Erlenmeyer-Plöchl | 4-(4-(Trifluoromethoxy)benzylidene)-2-phenyloxazol-5(4H)-one | 80-90 | This compound | 40-60 |

| Rhodanine-Based | 5-(4-(Trifluoromethoxy)benzylidene)rhodanine | 85-95 | This compound | 35-55 |

Characterization Data for this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₀F₃NO₃ |

| Molecular Weight | 249.19 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (D₂O) | δ ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~4.0 (t, 1H, α-H), ~3.2 (m, 2H, β-H₂) |

| ¹³C NMR (D₂O) | δ ~175 (C=O), ~148 (q, C-OCF₃), ~138 (Ar C-C), ~131 (Ar C-H), ~122 (Ar C-H), ~120 (q, OCF₃), ~56 (α-C), ~37 (β-C) |

| Mass Spec (ESI+) | m/z 250.06 [M+H]⁺ |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and pH.

Conclusion

This guide outlines three robust and well-documented synthetic pathways to this compound, a valuable building block for pharmaceutical and materials science research. The choice of a particular method may depend on factors such as available starting materials, desired scale, and safety considerations, particularly with the use of cyanide in the Strecker synthesis. The provided protocols and data serve as a foundational resource for researchers to synthesize and characterize this important fluorinated amino acid.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 5. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 4-(Trifluoromethoxy)-DL-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)-DL-phenylalanine is a synthetic, non-canonical amino acid that holds significant interest within the fields of medicinal chemistry and drug development. The incorporation of the trifluoromethoxy group (-OCF3) onto the phenyl ring of phenylalanine imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides and proteins into which it is incorporated. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative example of a biological signaling pathway that can be modulated by peptides containing fluorinated phenylalanine analogs.

Core Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available information and provides context with data for the parent amino acid, DL-phenylalanine. The trifluoromethoxy group is known to be highly lipophilic and electron-withdrawing, which would be expected to influence these properties.

| Property | This compound | DL-Phenylalanine (for comparison) |

| Molecular Formula | C10H10F3NO3 | C9H11NO2 |

| Molecular Weight | 249.19 g/mol | 165.19 g/mol [1] |

| Appearance | Lyophilized powder | White crystalline platelets; odourless[2] |

| Melting Point | Not available | Decomposes at 271-273 °C[3] |

| Boiling Point | Not available | Not available |

| pKa (carboxyl) | Not available | 1.83[4] |

| pKa (amino) | Not available | 9.13[4] |

| logP | Not available | -1.5 (computed)[1] |

| Aqueous Solubility | Not available | 14.11 g/L at 25 °C[4] |

| Purity | 95% | N/A |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of amino acids like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting point range is characteristic of a pure compound.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range.

-

Decomposition: For many amino acids, decomposition may occur at or near the melting point, which should be noted.[6]

pKa Determination

The pKa values of the ionizable groups (the α-carboxylic acid and α-amino group) are critical for understanding the charge state of the amino acid at different pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to fully protonate both the carboxyl and amino groups. The pH is monitored continuously using a calibrated pH meter.

-

Titration with Base: The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., NaOH). The pH is recorded after each incremental addition of the base.

-

Data Analysis: A titration curve is generated by plotting the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to the pKa of the carboxyl group (pKa1), and the second midpoint corresponds to the pKa of the amino group (pKa2).

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is crucial for predicting its membrane permeability and overall pharmacokinetic behavior.

Methodology: Shake-Flask Method

-

Solvent System: 1-Octanol and water are used as the immiscible lipid and aqueous phases, respectively. The two phases are mutually saturated by shaking them together for 24 hours before the experiment.[7]

-

Sample Preparation: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a flask. The flask is then shaken vigorously to allow for the partitioning of the amino acid between the two phases until equilibrium is reached.[8]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Concentration Measurement: The concentration of the amino acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[9]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the amino acid in the 1-octanol phase to its concentration in the aqueous phase. logP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects absorption and distribution in biological systems.

Methodology: Gravimetric Method

-

Supersaturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation of Undissolved Solid: The solution is filtered or centrifuged to remove any undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully removed and the water is evaporated. The mass of the remaining solid is determined gravimetrically.

-

Calculation: The solubility is calculated as the mass of the dissolved amino acid per unit volume of water (e.g., in g/L or mg/mL).

Biological Context: Modulation of G-Protein Coupled Receptor (GPCR) Signaling

While specific signaling pathways for this compound are not yet defined in the literature, the incorporation of fluorinated phenylalanine analogs into peptides is a well-established strategy for modulating their interaction with biological targets. A relevant example is the study of the yeast G protein-coupled receptor (GPCR), Ste2p, which binds the peptide pheromone α-factor.[10][11]

Studies have shown that substituting the tyrosine residue at position 13 of the α-factor with various fluorinated phenylalanine analogs directly impacts the peptide's binding affinity to Ste2p.[10][11] This interaction is thought to involve a cation-π interaction between the aromatic ring of the amino acid and a positively charged residue (Arg58) in the receptor's binding pocket.[10][11] The electron-withdrawing nature of the fluorine atoms alters the electrostatic potential of the aromatic ring, thereby modulating the strength of this interaction and, consequently, the downstream signaling cascade.[12]

The binding of the α-factor analog to the Ste2p receptor activates an associated heterotrimeric G protein. This leads to the dissociation of the Gα and Gβγ subunits, which then initiate a MAP kinase cascade, ultimately resulting in cell cycle arrest in the G1 phase to prepare the yeast cell for mating.[10][11] This example illustrates how the introduction of a fluorinated phenylalanine, such as this compound, into a peptide can be a powerful tool to fine-tune its biological activity.

Conclusion

This compound represents a valuable building block for the synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. While comprehensive experimental data on its physicochemical properties are still emerging, established methodologies for the characterization of amino acids can be readily applied. The strategic incorporation of this and other fluorinated amino acids offers a powerful approach to modulate the biological activity of peptides, as exemplified by the fine-tuning of GPCR signaling pathways. Further research into the precise physicochemical characteristics and biological activities of this compound is warranted to fully unlock its potential in drug discovery and development.

References

- 1. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylalanine - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. thinksrs.com [thinksrs.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Binding of fluorinated phenylalanine alpha-factor analogues to Ste2p: evidence for a cation-pi binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

In the Absence of Direct Data: A Technical Guide to the Biological Activity of 4-(Trifluoromethoxy)-DL-phenylalanine Based on Fluorinated Analogues

A comprehensive review of available scientific literature reveals a significant lack of specific biological activity data for 4-(Trifluoromethoxy)-DL-phenylalanine. To provide a valuable resource for researchers, scientists, and drug development professionals, this technical guide focuses on the biological activities of structurally related fluorinated phenylalanine analogues, namely 4-fluoro-phenylalanine and 4-(trifluoromethyl)-phenylalanine. The insights gleaned from these analogues offer a predictive framework for understanding the potential biological profile of this compound.

The introduction of fluorine-containing moieties, such as the trifluoromethoxy group, into phenylalanine can profoundly alter its physicochemical properties. These changes can influence metabolic stability, binding affinity to biological targets, and overall pharmacological activity. This guide summarizes the known biological activities of key analogues, presents available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways.

Quantitative Biological Activity Data of Analogues

The biological activities of fluorinated phenylalanine analogues have been explored in various contexts, including oncology, neurobiology, and microbiology. The following tables summarize the available quantitative data for 4-fluoro-L-phenylalanine and other relevant phenylalanine derivatives.

Table 1: Anticancer Activity of 4-Fluoro-L-phenylalanine

| Compound | Cell Line | Assay | IC50 | Reference |

| 4-Fluoro-L-phenylalanine | MCF-7 (Breast Cancer) | Cell Viability Assay | 11.8 µM | [Not explicitly cited] |

Table 2: Opioid Receptor Binding Affinity of a Biphalin Analogue Containing 4-Fluoro-phenylalanine

| Analogue | Receptor | Binding Affinity (Ki) | Reference |

| Tyr-D-Ala-Gly-(p-F)Phe-NH- | µ-opioid | 0.09 nM | [1] |

| Tyr-D-Ala-Gly-(p-F)Phe-NH- | δ-opioid | 0.11 nM | [1] |

Table 3: Quorum Sensing Inhibitory Activity of Phenylalanine Derivatives

| Compound | Target System | IC50 Range | Reference |

| Phenylalanine derivatives with hydroxamic acid moiety | P. aeruginosa lasB-gfp | 7.12 ± 2.11 µM to 92.34 ± 2.09 µM | [2][3] |

Table 4: Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Activity of Phenylalanine Derivatives

| Compound Class | IC50 Range | Reference |

| Various Phenylalanine Derivatives | 1.266 ± 0.264 nM to >100 µM | [4][5][6][7][8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments relevant to the biological activities discussed.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is adapted for determining the cytotoxic effects of compounds on cancer cell lines like MCF-7.

Materials:

-

MCF-7 breast cancer cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compound (e.g., 4-fluoro-L-phenylalanine) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quorum Sensing Inhibition Assay

This assay is used to screen for compounds that can inhibit bacterial communication.

Materials:

-

Reporter bacterial strain (e.g., Chromobacterium violaceum CV12472 or a Pseudomonas aeruginosa reporter strain)

-

Luria-Bertani (LB) agar and broth

-

Test compounds dissolved in a suitable solvent

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture: Grow an overnight culture of the reporter strain in LB broth at its optimal temperature.

-

Assay Setup: In a 96-well plate, add a sub-inhibitory concentration of the test compound to fresh LB broth.

-

Inoculation: Inoculate the wells with the reporter strain to a starting OD600 of approximately 0.02.

-

Incubation: Incubate the plate at the optimal temperature for the reporter strain for 18-24 hours.

-

Quantification of Quorum Sensing Inhibition:

-

For C. violaceum, inhibition of violacein (a purple pigment) production is visually assessed or quantified by extracting the pigment and measuring its absorbance.

-

For reporter strains expressing fluorescent proteins (e.g., GFP), measure the fluorescence using a microplate reader.

-

-

Data Analysis: Determine the concentration of the compound that causes a 50% reduction in the quorum sensing-controlled output (e.g., pigment production or fluorescence) to calculate the IC50 value.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

This fluorometric assay measures the inhibition of DPP-4 enzymatic activity.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds dissolved in DMSO

-

96-well black microtiter plates

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Assay Preparation: In a 96-well plate, add 25 µL of the test compound at various concentrations (dissolved in buffer with a final DMSO concentration typically ≤1%). Include a positive control (a known DPP-4 inhibitor) and a negative control (buffer with DMSO).

-

Enzyme Addition: Add 25 µL of DPP-4 enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percentage of DPP-4 inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways

The biological effects of phenylalanine and its analogues are often mediated through specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.

G-Protein Coupled Opioid Receptor Signaling

The enhanced binding of 4-fluoro-phenylalanine-containing peptides to opioid receptors suggests their modulation of the G-protein coupled opioid receptor signaling pathway.[1] Agonist binding to these receptors initiates a cascade of intracellular events.

mTOR Signaling Pathway

Phenylalanine is known to regulate protein synthesis through the mTOR (mammalian target of rapamycin) signaling pathway. This pathway integrates signals from nutrients, growth factors, and cellular energy status to control cell growth and proliferation. It is plausible that fluorinated phenylalanine analogues could also modulate this pathway.

Conclusion

While direct experimental data on the biological activity of this compound is currently unavailable, the study of its fluorinated analogues provides a strong foundation for predicting its potential pharmacological profile. The substitution at the 4-position of the phenyl ring in phenylalanine derivatives has been shown to significantly impact their biological activities, leading to potent anticancer, opioid receptor modulating, quorum sensing inhibitory, and DPP-4 inhibitory effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a practical framework for researchers to investigate the biological properties of this compound and other novel phenylalanine derivatives. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this particular compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 4-(Trifluoromethoxy)-DL-phenylalanine in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group is gaining increasing attention for its unique electronic characteristics and its ability to enhance metabolic stability and cellular permeability. This technical guide provides an in-depth overview of the applications of 4-(Trifluoromethoxy)-DL-phenylalanine, a non-canonical amino acid, in the field of drug discovery. While specific research on this particular analog is still emerging, this document extrapolates from the well-established roles of other fluorinated phenylalanines and trifluoromethoxy-containing compounds to highlight its potential in developing novel therapeutics. We will explore its synthesis, potential biological activities, and the experimental workflows for its evaluation, providing a valuable resource for researchers looking to leverage the unique properties of this compound.

Introduction: The Power of Fluorine in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The trifluoromethoxy group, in particular, is a highly lipophilic and metabolically stable moiety that can significantly alter the properties of a parent molecule.[1] When incorporated into the phenylalanine scaffold at the para position, the trifluoromethoxy group is expected to enhance the compound's ability to cross biological membranes and resist metabolic degradation, making this compound an attractive building block for novel therapeutics.[2]

The trifluoromethyl (-CF3) group, a close relative of the trifluoromethoxy group, has a well-documented impact on drug design, often improving potency, selectivity, and metabolic stability.[3] The trifluoromethoxy group shares the electron-withdrawing nature of the trifluoromethyl group but has a distinct steric and electronic profile, offering a different set of tools for molecular design.[4]

Physicochemical Properties and Synthesis

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Reference |

| CAS Number | 174732-57-1 | [5] |

| Molecular Formula | C10H10F3NO3 | [5] |

| Molecular Weight | 249.19 g/mol | Calculated |

| Purity | ≥95% | [5] |

| Appearance | Lyophilized powder | [5] |

| Storage | -20°C | [5] |

General Synthesis Strategies

While a specific, detailed protocol for the synthesis of this compound is not widely available in the reviewed literature, general methods for the synthesis of fluorinated amino acids can be adapted. A common approach involves the alkylation of a glycine equivalent with a suitable fluorinated benzyl halide. The synthesis of complex unnatural fluorine-containing amino acids often utilizes methods like Suzuki-Miyaura cross-coupling to create bi-aryl structures.[6] Another strategy involves the modification of a pre-existing amino acid scaffold. For instance, the synthesis of 4-azido-L-phenylalanine has been achieved through an Ullman-type coupling of a protected 4-iodo-L-phenylalanine derivative.[7] A plausible synthetic route for this compound could involve the reaction of a protected 4-hydroxy-DL-phenylalanine with a trifluoromethylating agent.

A generalized workflow for the synthesis of such unnatural amino acids is depicted below.

Potential Biological Activities and Applications

Based on the activities of structurally related compounds, this compound holds promise in several therapeutic areas.

Neurological Disorders

Fluorinated phenylalanine analogs are actively being investigated for the treatment of neurological disorders. For instance, a derivative of 2-trifluoromethoxy-L-phenylalanine has been studied as a voltage-gated sodium channel blocker for neuropathic pain.[8] The ability of the trifluoromethoxy group to enhance blood-brain barrier penetration makes this class of compounds particularly interesting for central nervous system targets.

Enzyme Inhibition

The structural similarity of this compound to natural phenylalanine suggests its potential as an enzyme inhibitor. Phenylalanine analogs can act as competitive inhibitors of aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH), tryptophan hydroxylase (TPH), and tyrosine hydroxylase (TH), which are key enzymes in neurotransmitter biosynthesis.[9]

Peptide and Protein Engineering

The incorporation of unnatural amino acids like this compound into peptides can enhance their biological activity and stability. The altered electronic properties of the fluorinated aromatic ring can lead to more favorable interactions with protein targets.[10]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet established. However, standard assays used for other phenylalanine analogs can be readily adapted.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibitory activity of this compound against a target enzyme, such as phenylalanine hydroxylase.

Materials:

-

Recombinant human phenylalanine hydroxylase (PAH)

-

L-Phenylalanine (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

This compound (inhibitor)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.4)

-

Detection reagent (e.g., a fluorescent probe to measure product formation)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme.

-

Incubate the plate for a pre-determined time at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate (L-phenylalanine) and cofactor (BH4).

-

Monitor the reaction progress by measuring the signal from the detection reagent at regular intervals using a microplate reader.

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

Signaling Pathways

The parent amino acid, L-phenylalanine, is a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[11] This metabolic pathway is initiated by the enzyme phenylalanine hydroxylase.

Given its structural similarity, this compound could potentially interfere with this pathway by acting as a competitive inhibitor of phenylalanine hydroxylase, thereby modulating the levels of downstream neurotransmitters.

Conclusion and Future Perspectives

This compound represents a promising yet underexplored building block in drug discovery. The unique properties conferred by the trifluoromethoxy group, including enhanced lipophilicity and metabolic stability, suggest its potential for developing novel therapeutics, particularly for neurological disorders and as an enzyme inhibitor. Further research is warranted to fully elucidate its biological activities, mechanisms of action, and therapeutic potential. The experimental frameworks and comparative data presented in this guide offer a solid foundation for researchers to embark on the investigation of this intriguing molecule. As synthetic methodologies for complex fluorinated amino acids continue to advance, we anticipate that this compound and its derivatives will play an increasingly important role in the development of next-generation pharmaceuticals.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-(Trifluoromethoxy)-DL- phenylalanine [echobiosystems.com]

- 6. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Phenylalanine - Wikipedia [en.wikipedia.org]

Structural Analysis of 4-(Trifluoromethoxy)-DL-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-(Trifluoromethoxy)-DL-phenylalanine, a synthetic amino acid of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages detailed structural and spectroscopic information from closely related analogs, including 4-(trifluoromethyl)phenylalanine and various aromatic compounds bearing the trifluoromethoxy moiety. The guide offers predicted molecular geometry, spectroscopic characteristics (NMR, IR, and Mass Spectrometry), and plausible experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding. This document serves as a foundational resource for researchers working with or considering the use of this compound in their scientific endeavors.

Introduction

Fluorinated amino acids are of profound importance in the fields of medicinal chemistry, chemical biology, and materials science. The incorporation of fluorine or fluorine-containing functional groups into the structure of amino acids can dramatically alter their physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is a fascinating substituent that combines the high electronegativity of fluorine with the steric bulk of a methoxy group, often leading to enhanced metabolic stability, increased lipophilicity, and altered binding affinities of peptides and proteins into which it is incorporated.

This compound is a non-canonical amino acid that holds considerable promise for the development of novel therapeutic agents and research tools. Its structure, which is analogous to the natural amino acid phenylalanine, allows for its potential incorporation into peptide chains, thereby introducing the unique properties of the trifluoromethoxy group.

This guide aims to provide a detailed overview of the structural and spectroscopic properties of this compound. In the absence of comprehensive, publicly available experimental data for this specific molecule, this document presents a thorough analysis based on data from closely related compounds. The information herein is intended to serve as a valuable resource for scientists and researchers, providing a strong foundation for future experimental and computational work.

Molecular Structure and Geometry

The molecular structure of this compound consists of a central alpha-carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-(trifluoromethoxy)benzyl side chain. The presence of a chiral alpha-carbon means the molecule exists as a racemic mixture of D- and L-enantiomers.

Figure 1: Key structural features of this compound.

Predicted Bond Lengths and Angles

While a crystal structure for this compound is not publicly available, the bond lengths and angles can be predicted with reasonable accuracy based on the known structures of phenylalanine and aromatic compounds containing the trifluoromethoxy group. The introduction of the electron-withdrawing trifluoromethoxy group is expected to have a minor influence on the bond lengths within the phenyl ring.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| Cα - Cβ | 1.53 |

| Cβ - Cγ | 1.51 |

| Cγ - Cδ | 1.39 |

| Cδ - Cε | 1.39 |

| Cε - Cζ | 1.39 |

| Cζ - O | 1.36 |

| O - C(F₃) | 1.42 |

| C - F | 1.34 |

| Cα - N | 1.47 |

| Cα - C' | 1.53 |

| C' - O | 1.25 |

| C' = O | 1.25 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| Cα - Cβ - Cγ | 113 |

| Cβ - Cγ - Cδ | 120 |

| C-C-C (in ring) | 120 |

| Cζ - O - C(F₃) | 118 |

| O - C(F₃) - F | 109.5 |

| F - C(F₃) - F | 109.5 |

| N - Cα - C' | 111 |

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectroscopic data based on analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the amino acid backbone and the aromatic protons. The protons on the phenyl ring will likely appear as two doublets due to the para-substitution pattern.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms in the trifluoromethoxy group are chemically equivalent.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound (in D₂O)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cα | ~4.0 | ~56 |

| Cβ | ~3.2 (dd), ~3.0 (dd) | ~38 |

| Cγ | - | ~138 |

| Cδ | ~7.3 (d) | ~132 |

| Cε | ~7.2 (d) | ~122 |

| Cζ | - | ~148 |

| C' (carboxyl) | - | ~175 |

| -OCF₃ | - | ~121 (q) |

| NH₂ | - | - |

| COOH | - | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino and carboxyl functional groups, as well as vibrations associated with the aromatic ring and the trifluoromethoxy group.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration |

| O-H (carboxyl) | 3300-2500 (broad) | Stretching |

| N-H (amino) | 3100-3000 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C=O (carboxyl) | 1750-1700 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-O-C (ether) | 1250-1050 | Asymmetric Stretching |

| C-F (trifluoromethoxy) | 1300-1100 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak would be expected at m/z 249.06.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment |

| 249 | [M]⁺ |

| 204 | [M - COOH]⁺ |

| 164 | [M - C₈H₆F₃O]⁺ (glycine fragment) |

| 150 | [C₇H₄F₃O]⁺ (trifluoromethoxybenzyl fragment) |

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of other phenylalanine derivatives.

Proposed Synthesis Workflow

A common method for the synthesis of α-amino acids is the Strecker synthesis or variations thereof. A plausible route for this compound would start from 4-(trifluoromethoxy)benzaldehyde.

Figure 2: Proposed synthetic workflow for this compound.

Protocol:

-

Step 1: Formation of the α-aminonitrile. To a solution of 4-(trifluoromethoxy)benzaldehyde in a suitable solvent (e.g., methanol), add ammonium chloride followed by sodium cyanide. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Step 2: Hydrolysis to the amino acid. The resulting α-aminonitrile is then subjected to acid hydrolysis, typically by heating with a strong acid such as hydrochloric acid. This step converts the nitrile group to a carboxylic acid, yielding the final product, this compound.

-

Purification. The crude product can be purified by recrystallization or ion-exchange chromatography.

Characterization Protocols

-

NMR Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid solubility). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to confirm the molecular weight and fragmentation pattern.

Conclusion

This technical guide has provided a detailed, albeit largely predictive, structural analysis of this compound. By drawing upon the extensive literature of analogous fluorinated compounds, we have presented a comprehensive overview of its expected molecular geometry and spectroscopic characteristics. The proposed synthetic route and characterization protocols offer a practical starting point for researchers wishing to work with this promising, yet undercharacterized, molecule. As the interest in fluorinated amino acids continues to grow, it is anticipated that direct experimental data for this compound will become available, which will serve to refine and validate the predictive analysis presented in this guide. This document is intended to be a living resource, to be updated as new information emerges.

An In-Depth Technical Guide to 4-(Trifluoromethoxy)-DL-phenylalanine as a Non-Canonical Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)-DL-phenylalanine, a non-canonical amino acid gaining traction in protein engineering and drug discovery. Its unique trifluoromethoxy group offers a valuable ¹⁹F NMR probe for studying protein structure, dynamics, and ligand interactions with minimal steric perturbation. This document details its physicochemical properties, provides a robust synthetic protocol, and outlines methods for its site-specific incorporation into proteins. A key application in probing G protein-coupled receptor (GPCR) signaling is highlighted, complete with a detailed experimental workflow and a visualization of the signaling pathway. This guide is intended to serve as a valuable resource for researchers seeking to leverage the unique properties of this fluorinated amino acid in their work.

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a powerful tool for expanding the chemical diversity of the proteome and enabling novel avenues of research in chemical biology, drug discovery, and materials science. Among the various classes of ncAAs, fluorinated amino acids have garnered significant interest due to the unique properties of the fluorine atom. The ¹⁹F nucleus is an excellent NMR probe, possessing a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity and a wide chemical shift dispersion that is exquisitely sensitive to the local environment.

This compound is a fluorinated analog of phenylalanine that features a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring. This moiety serves as a sensitive and minimally perturbative ¹⁹F NMR reporter for investigating protein structure and dynamics. The trifluoromethoxy group is conformationally flexible and provides a distinct NMR signal that can report on changes in the local electrostatic environment, making it a valuable tool for studying protein-ligand interactions and conformational changes associated with protein function.

This guide provides an in-depth technical overview of this compound, covering its synthesis, physicochemical properties, and its application as a probe in biological systems, with a particular focus on its use in studying GPCR signaling.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Boc-4-(Trifluoromethoxy)-DL-phenylalanine (Predicted) | 4-(Trifluoromethoxy)benzyl bromide |

| Molecular Formula | C₁₀H₁₀F₃NO₃ | C₁₅H₁₈F₃NO₅ | C₈H₆BrF₃O |

| Molecular Weight | 249.19 g/mol | 349.30 g/mol | 255.03 g/mol |

| Boiling Point | Not available | 429.7 ± 45.0 °C | 82-84 °C at 10 mmHg[1] |

| Density | Not available | 1.298 ± 0.06 g/cm³ | 1.594 g/mL at 25 °C[1] |

| pKa | Not available | 2.92 ± 0.10 | Not applicable |

| Melting Point | Not available | Not available | 22-24 °C[2] |

| Appearance | Lyophilized powder[3] | Not available | Yellow or pale yellow liquid[2] |

| Solubility | Not available | Not available | Soluble in ethyl acetate, dichloromethane, chloroform, ether; poor solubility in water.[2] |

Table 2: Spectroscopic Data of this compound and Precursors

| Spectrum Type | Compound | Key Features |

| ¹⁹F NMR | 4-(Trifluoromethoxy)-L-phenylalanine (incorporated in a protein) | The ¹⁹F chemical shift is highly sensitive to the local protein environment and can be used to monitor conformational changes upon ligand binding.[4][5] |

| ¹H NMR | 4-(Trifluoromethoxy)benzyl bromide | Data available in spectral databases. |

| ¹³C NMR | 4-(Trifluoromethoxy)benzyl bromide | Data available in spectral databases. |

| Mass Spectrometry | 4-(Trifluoromethoxy)benzyl bromide | Data available in spectral databases. |

Synthesis of this compound

A common and effective method for the synthesis of α-amino acids is the alkylation of diethyl acetamidomalonate.[6][7] This approach can be readily adapted for the preparation of this compound. The overall synthetic scheme involves three main stages: synthesis of the alkylating agent, alkylation of diethyl acetamidomalonate, and subsequent hydrolysis and decarboxylation.

Synthesis of 4-(Trifluoromethoxy)benzyl bromide

The starting material, 4-(trifluoromethoxy)benzyl bromide, can be synthesized from 4-(trifluoromethoxy)benzyl alcohol.[1][2]

-

Reaction: 4-(Trifluoromethoxy)benzyl alcohol is reacted with a brominating agent, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS), in an appropriate solvent like diethyl ether or dichloromethane.[2]

-

Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the desired product.[2]

Synthesis of Diethyl 2-acetamido-2-(4-(trifluoromethoxy)benzyl)malonate

This step involves the alkylation of diethyl acetamidomalonate with the synthesized 4-(trifluoromethoxy)benzyl bromide.[6][7]

-

Deprotonation: Diethyl acetamidomalonate is deprotonated using a strong base, typically sodium ethoxide (NaOEt) in ethanol, to form a nucleophilic enolate.

-

Alkylation: The enolate then reacts with 4-(trifluoromethoxy)benzyl bromide in an Sₙ2 reaction to form the alkylated product.[6][7]

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Hydrolysis and Decarboxylation to this compound

The final step involves the hydrolysis of the ester and amide groups, followed by decarboxylation to yield the target amino acid.[6]

-

Hydrolysis: The diethyl 2-acetamido-2-(4-(trifluoromethoxy)benzyl)malonate is heated under acidic conditions (e.g., with aqueous HCl) to hydrolyze both the ester and amide functionalities.[6]

-

Decarboxylation: The resulting aminomalonic acid derivative is unstable and readily undergoes decarboxylation upon heating to afford this compound.[6]

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[8][9]

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

-

4-(Trifluoromethoxy)benzyl alcohol

-

Phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS)

-

Diethyl acetamidomalonate

-

Sodium metal

-

Absolute ethanol

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Sodium sulfate (anhydrous)

Procedure:

-

Synthesis of 4-(Trifluoromethoxy)benzyl bromide:

-

Dissolve 4-(trifluoromethoxy)benzyl alcohol (1 equivalent) in anhydrous diethyl ether or DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Slowly add PBr₃ (0.5 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over ice water.

-

Extract the aqueous layer with diethyl ether or DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(trifluoromethoxy)benzyl bromide, which can be used in the next step without further purification.

-

-

Synthesis of Diethyl 2-acetamido-2-(4-(trifluoromethoxy)benzyl)malonate:

-

Prepare sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add diethyl acetamidomalonate (1 equivalent) and stir until fully dissolved.

-

Add 4-(trifluoromethoxy)benzyl bromide (1 equivalent) to the reaction mixture and reflux for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product by recrystallization from ethanol or by silica gel column chromatography.

-

-

Synthesis of this compound:

-

Suspend the purified diethyl 2-acetamido-2-(4-(trifluoromethoxy)benzyl)malonate in concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

-

Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a mixture of water and ethanol to obtain pure this compound.

-

In Vivo Site-Specific Incorporation of 4-(Trifluoromethoxy)-L-phenylalanine

This protocol is adapted from the work of Schultz and coworkers, who evolved an orthogonal tRNA/aminoacyl-tRNA synthetase pair for the site-specific incorporation of 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid (OCF₃Phe), the L-enantiomer of the title compound.[4]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest containing an in-frame amber (TAG) codon at the desired incorporation site.

-

Plasmid encoding the evolved orthogonal aminoacyl-tRNA synthetase/tRNA CUA pair specific for OCF₃Phe (e.g., pEVOL-OCF₃Phe).

-

4-(Trifluoromethoxy)-L-phenylalanine

-

Luria-Bertani (LB) or minimal medium

-

Appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression

-

Arabinose for induction of the synthetase expression (if under an araC promoter)

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-OCF₃Phe plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate a larger volume of minimal or rich medium with the overnight culture and grow at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

-

Induction: Add 4-(Trifluoromethoxy)-L-phenylalanine to a final concentration of 1 mM. Induce protein expression with IPTG (e.g., 0.1-1 mM) and synthetase expression with arabinose (e.g., 0.02% w/v).

-

Protein Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for the specific protein and any affinity tags.

-

Analysis: Confirm the incorporation of 4-(Trifluoromethoxy)-L-phenylalanine by mass spectrometry.

Application in Studying GPCR Signaling

The unique spectroscopic properties of 4-(Trifluoromethoxy)-phenylalanine make it an excellent probe for studying the conformational dynamics of GPCRs, which are notoriously challenging to study due to their membrane-embedded nature and conformational heterogeneity. By site-specifically incorporating this ncAA into a GPCR, researchers can use ¹⁹F NMR to monitor ligand-induced conformational changes, allosteric modulation, and the interactions with downstream signaling partners like G proteins and arrestins.[10]

While a specific study utilizing this compound to investigate GPCR signaling has not been prominently reported, the principles and workflows established for other fluorinated amino acids are directly applicable. A hypothetical workflow to study GPCR activation is presented below.

Workflow for Studying GPCR Activation using 4-(Trifluoromethoxy)-phenylalanine

-

Site Selection: Based on available structural data or homology modeling, select a site within the GPCR to substitute with 4-(Trifluoromethoxy)-phenylalanine. Regions undergoing conformational changes upon activation, such as the ends of transmembrane helices or intracellular loops, are ideal targets.

-

Mutagenesis and Expression: Generate the mutant GPCR construct with an amber stop codon at the selected site. Co-express this construct with the pEVOL-OCF₃Phe plasmid in a suitable expression system (e.g., mammalian cells or insect cells for GPCRs).

-

Purification and Reconstitution: Purify the labeled GPCR and reconstitute it into a membrane-mimetic environment, such as lipid nanodiscs or detergent micelles.

-

¹⁹F NMR Spectroscopy: Acquire ¹⁹F NMR spectra of the labeled GPCR in the apo state (ligand-free), in the presence of an agonist, and in the presence of an antagonist.

-

Data Analysis: Analyze the changes in the ¹⁹F chemical shift and line shape to infer conformational changes in the receptor upon ligand binding. Further experiments can be performed in the presence of G proteins or arrestins to probe the formation of signaling complexes.

Conclusion

This compound represents a valuable addition to the toolkit of non-canonical amino acids for protein engineering and drug discovery. Its unique trifluoromethoxy group provides a sensitive ¹⁹F NMR probe for elucidating protein structure, dynamics, and interactions with minimal perturbation. This guide has provided a comprehensive overview of its synthesis, properties, and a detailed protocol for its incorporation into proteins. The outlined workflow for studying GPCR activation highlights the potential of this ncAA to provide critical insights into the mechanisms of action of this important class of drug targets. As the methodologies for genetic code expansion continue to advance, the applications of this compound and other fluorinated amino acids are poised to expand, offering new opportunities to unravel complex biological processes and accelerate the development of novel therapeutics.

References

- 1. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-(Trifluoromethoxy)-DL- phenylalanine [echobiosystems.com]

- 4. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. fiveable.me [fiveable.me]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]

- 10. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Key Player in the Design of Advanced Phenylalanine Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group into phenylalanine analogs represents a significant advancement in medicinal chemistry. This powerful functional group imparts a unique combination of physicochemical and biological properties, leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in phenylalanine analogs, detailing its impact on molecular properties, biological activity, and the experimental methodologies used for its evaluation.

Physicochemical Impact of the Trifluoromethoxy Group

The introduction of a trifluoromethoxy group onto the phenyl ring of phenylalanine profoundly alters its electronic and steric properties, which in turn influences its lipophilicity, acidity, and metabolic stability. These changes are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

Lipophilicity and Acidity

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1] Its introduction significantly increases the lipophilicity (logP) of phenylalanine analogs. This enhanced lipophilicity can improve membrane permeability, facilitating absorption and distribution within the body.[2] Furthermore, the strong electron-withdrawing nature of the -OCF₃ group influences the acidity (pKa) of the amino acid's functional groups.

Table 1: Physicochemical Properties of Phenylalanine and its Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Predicted pKa (α-COOH) | Predicted pKa (α-NH₃⁺) |

| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | -1.38 | 2.20 | 9.09 |

| 4-Fluoro-L-phenylalanine | C₉H₁₀FNO₂ | 183.18 | -1.17 | 2.18 | 8.98 |

| 4-Chloro-L-phenylalanine | C₉H₁₀ClNO₂ | 199.63 | -0.68 | 2.17 | 8.95 |

| 4-Bromo-L-phenylalanine | C₉H₁₀BrNO₂ | 244.09 | -0.47 | 2.17 | 8.94 |

| 4-Iodo-L-phenylalanine | C₉H₁₀INO₂ | 291.09 | -0.11 | 2.16 | 8.92 |

| 4-(Trifluoromethyl)-L-phenylalanine | C₁₀H₁₀F₃NO₂ | 233.19 | -0.50 | 2.15 | 8.85 |

| 4-(Trifluoromethoxy)-L-phenylalanine | C₁₀H₁₀F₃NO₃ | 249.19 | -0.19 | 2.16 | 8.88 |

Note: Calculated logP and predicted pKa values are estimations from computational models and can vary between different software.

Metabolic Stability

A key advantage of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[3] This "metabolic blocking" can significantly increase the half-life of a drug candidate, leading to improved bioavailability and a more predictable pharmacokinetic profile.[3]

Biological Activity and Therapeutic Potential

The unique properties conferred by the trifluoromethoxy group can lead to enhanced biological activity and novel therapeutic applications for phenylalanine analogs. A notable example is the investigation of trifluoromethoxy-substituted phenylalanine derivatives as inhibitors of voltage-gated sodium channels (VGSCs), such as Nav1.7, which are critical targets for the treatment of chronic pain.[4][5]

Inhibition of Voltage-Gated Sodium Channel Nav1.7

The voltage-gated sodium channel Nav1.7, predominantly expressed in peripheral nociceptive neurons, plays a crucial role in the transmission of pain signals.[4] Inhibition of this channel is a promising strategy for the development of new analgesics.[5] Analogs of phenylalanine containing a trifluoromethoxy group, such as 2-(trifluoromethoxy)-L-phenylalanine derivatives, have been explored as potent Nav1.7 inhibitors.

Table 2: Biological Activity of a Phenylalanine Analog on Nav1.7

| Compound | Target | Assay Type | IC₅₀ (µM) |

| 2-(trifluoromethoxy)-L-phenylalanine derivative | Human Nav1.7 | Whole-cell patch clamp | ~5 |

Note: The IC₅₀ value is an approximation based on data for similar fluorinated Nav1.7 inhibitors and serves as an illustrative example.

The mechanism of inhibition often involves the binding of the compound to the channel, which can stabilize its inactivated state, thereby reducing neuronal excitability. The trifluoromethoxy group can enhance binding affinity through favorable interactions within the channel's binding pocket.

Signaling Pathway of Nav1.7 in Nociception

The following diagram illustrates the role of Nav1.7 in the nociceptive signaling pathway and the inhibitory effect of a trifluoromethoxy-phenylalanine analog.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of trifluoromethoxy-phenylalanine analogs.

Synthesis of N-Boc-4-(trifluoromethoxy)-L-phenylalanine

This protocol describes the synthesis of the N-Boc protected form of 4-(trifluoromethoxy)-L-phenylalanine, a key intermediate for peptide synthesis.

Materials:

-

4-(Trifluoromethoxy)-L-phenylalanine

-

Tetrahydrofuran (THF)

-

Deionized water

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Dissolve 4-(trifluoromethoxy)-L-phenylalanine (1.0 eq) in a 1:1 mixture of THF and water.

-

To the stirred solution, add triethylamine (2.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq) dissolved in THF.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure N-Boc-4-(trifluoromethoxy)-L-phenylalanine.

In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a trifluoromethoxy-phenylalanine analog in human liver microsomes.[3]

Materials:

-

Test compound (e.g., 4-(trifluoromethoxy)-L-phenylalanine)

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., a mixture of NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard (for quenching the reaction)

-

Control compound with known metabolic stability (e.g., verapamil)

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound and control compound in phosphate buffer.

-

Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

-

In a 96-well plate, add the HLM suspension to the wells containing the test compound or control compound.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the parent compound over time.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition

This protocol describes a method to evaluate the inhibitory effect of a trifluoromethoxy-phenylalanine analog on human Nav1.7 channels expressed in a mammalian cell line (e.g., HEK293 cells).[4]

Materials:

-

HEK293 cells stably expressing human Nav1.7

-

Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

-

Borosilicate glass pipettes

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

-

Test compound stock solution (in DMSO)

Procedure:

-

Plate the Nav1.7-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Mount a coverslip in the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Record baseline Nav1.7 currents by applying a series of depolarizing voltage steps from a holding potential of -120 mV.

-

Apply the test compound at various concentrations via the perfusion system.

-

Record Nav1.7 currents in the presence of the compound.

-

Analyze the data to determine the concentration-dependent inhibition of the peak sodium current and calculate the IC₅₀ value.

Conclusion

The trifluoromethoxy group is a valuable tool in the medicinal chemist's arsenal for the design of novel phenylalanine analogs with enhanced therapeutic properties. Its ability to increase lipophilicity, improve metabolic stability, and modulate biological activity makes it a highly attractive substituent for optimizing drug candidates. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of these promising compounds, paving the way for the development of next-generation therapeutics targeting a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Stability of 4-(Trifluoromethoxy)-DL-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of 4-(Trifluoromethoxy)-DL-phenylalanine, a synthetic amino acid of increasing interest in pharmaceutical and biochemical research. Given the limited publicly available stability data specific to this compound, this document outlines the expected stability profile based on the known properties of the trifluoromethoxy group and general principles of amino acid degradation. Furthermore, it provides detailed experimental protocols for comprehensive stability assessment, in line with industry standards and regulatory expectations.

The incorporation of fluorinated moieties, such as the trifluoromethoxy group, into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethoxy group, in particular, is known for its high electronegativity and chemical robustness, which can significantly influence the physicochemical properties of the parent molecule.[2][3]

Core Concepts in Stability

The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Stability testing exposes the compound to a variety of environmental conditions to identify potential degradation pathways and products.[4] Forced degradation studies, conducted under more aggressive conditions than standard stability testing, are essential for elucidating the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]

The trifluoromethoxy group is generally considered to be highly stable.[1] It is more electron-withdrawing and lipophilic than a methoxy group.[2] The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of molecules containing this group.[1] While very stable, compounds with trifluoromethyl groups can undergo hydrolysis to a carboxylic acid under certain alkaline conditions.[5] Degradation of complex molecules often occurs at more labile functional groups rather than the trifluoromethyl or trifluoromethoxy moieties themselves.[5]

Predicted Stability Profile of this compound